

# A Comparative Guide to the $^1\text{H}$ and $^{13}\text{C}$ NMR Analysis of 2-Iodoaniline

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## Compound of Interest

Compound Name: 2-Iodoaniline

Cat. No.: B362364

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This guide offers a detailed comparison of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic data for **2-iodoaniline** against its parent compound, aniline, and other ortho-halogenated anilines. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of spectral features, supported by experimental data and protocols, to aid in the structural elucidation and characterization of these aromatic amines.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Data Comparison

The following table summarizes the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts ( $\delta$ ) and coupling constants (J) for **2-iodoaniline** and related compounds. All data was recorded in deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent.

Compound	Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2-Iodoaniline	H-3	7.66	dd	J = 7.9, 1.2
	H-4	6.50	t	J = 7.5
	H-5	7.16	t	J = 7.6
	H-6	6.77	d	J = 8.0
	-NH <sub>2</sub>	4.09	s	-
	C-1	146.69	s	-
	C-2	84.13	s	-
	C-3	138.94	s	-
	C-4	119.92	s	-
	C-5	129.29	s	-
	C-6	114.68	s	-
Aniline	Aromatic H	6.7-7.2	m	-
	-NH <sub>2</sub>	3.60	s	-
	C-1	146.5	s	-
	C-2/C-6	115.1	s	-
	C-3/C-5	129.3	s	-
	C-4	118.5	s	-
2-Chloroaniline	Aromatic H	6.67-7.22	m	-
	-NH <sub>2</sub>	3.92	br s	-
	C-1	142.9	s	-
	C-2	119.1	s	-
	C-3	129.1	s	-

C-4	119.9	s	-	
C-5	127.3	s	-	
C-6	116.1	s	-	
2-Bromoaniline	Aromatic H	6.61-7.39	m	-
-NH <sub>2</sub>	4.01	br s	-	
C-1	143.9	s	-	
C-2	109.4	s	-	
C-3	132.7	s	-	
C-4	119.5	s	-	
C-5	128.4	s	-	
C-6	115.8	s	-	

## Experimental Protocol for NMR Analysis of 2-Iodoaniline

This section provides a detailed methodology for acquiring high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra of **2-iodoaniline**.

Materials and Equipment:

- **2-Iodoaniline** sample
- Deuterated chloroform (CDCl<sub>3</sub>) with 0.03% v/v tetramethylsilane (TMS)
- 5 mm NMR tubes
- High-field NMR spectrometer (e.g., 400 MHz or higher)
- Pipettes and vials

Sample Preparation:

- Accurately weigh 10-20 mg of the **2-iodoaniline** sample into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing TMS to the vial.
- Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

#### $^1\text{H}$ NMR Data Acquisition:

- Insert the NMR tube into the spectrometer's autosampler or manually load it into the magnet.
- Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
- Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
- Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum. Typical parameters for a 400 MHz spectrometer are:
  - Pulse Program: zg30
  - Number of Scans: 16-32
  - Acquisition Time: ~4 seconds
  - Relaxation Delay: 1-2 seconds
  - Spectral Width: 16 ppm
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integrate the signals to determine the relative number of protons for each resonance.

#### $^{13}\text{C}$ NMR Data Acquisition:

- Using the same sample, switch the spectrometer to the  $^{13}\text{C}$  nucleus.
- Tune and match the probe for the  $^{13}\text{C}$  frequency.
- Acquire a standard one-dimensional  $^{13}\text{C}$  NMR spectrum with proton decoupling. Typical parameters for a 100 MHz (for  $^{13}\text{C}$ ) spectrometer are:
  - Pulse Program: zgpg30
  - Number of Scans: 1024 or more, depending on sample concentration
  - Acquisition Time: ~1-2 seconds
  - Relaxation Delay: 2 seconds
  - Spectral Width: 240 ppm
- Process the FID with a Fourier transform.
- Phase the spectrum.
- Calibrate the chemical shift scale using the  $\text{CDCl}_3$  triplet (center peak at 77.16 ppm).

## Visualization of 2-Iodoaniline Structure and NMR Assignments

The following diagram illustrates the structure of **2-iodoaniline** with the numbering of the carbon and hydrogen atoms, corresponding to the assignments in the NMR data table.

Caption: Structure of **2-iodoaniline** and its NMR assignments.

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